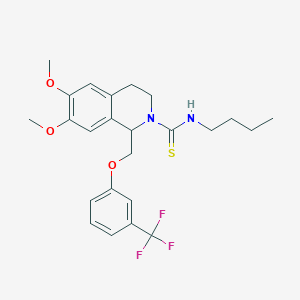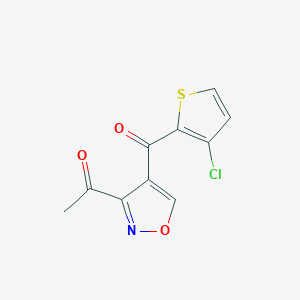![molecular formula C7H4BrN3 B2593975 2-Bromopyrido[2,3-d]pyrimidine CAS No. 1713234-75-3](/img/structure/B2593975.png)
2-Bromopyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyrido[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4BrN3 . It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest and are present in relevant drugs .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives, including this compound, involves various synthetic protocols. For instance, one method involves the condensation of 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine with an organozinc halide in the presence of a catalytic amount of [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II).CH(2)Cl(2), followed by removal of the pivaloyl groups with base .Molecular Structure Analysis
The molecular structure of this compound has been determined using various techniques such as mass spectrometry, 1H NMR, 13C NMR, and FT-IR spectroscopy. The solid-state structure of the compound was determined using single-crystal X-ray diffraction, and the optimized molecular structure was determined using density functional theory calculations .Scientific Research Applications
Synthesis and Characterization
- Efficient Synthesis Techniques: A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines has been developed, leveraging microwave irradiation for improved yields and reduced by-product formation (Sun et al., 2018).
Biological Activities and Applications
- Antifolate Synthesis: 2-Bromopyrido[2,3-d]pyrimidine derivatives have been utilized in synthesizing nonclassical antifolates, showing potential as dihydrofolate reductase inhibitors (Gangjee et al., 1991).
- Regioselective Synthesis of Pyrido[2,3-d]uracils: A regioselective synthesis method for functionally substituted pyrido[2,3-d]uracils has been proposed, involving intermediate compounds like 4-amino-2-bromopyrido[2,3-d]pyrimidine hydrobromides (Ivanov et al., 1995).
Chemical Properties and Analysis
- Photoelectron Spectroscopy Studies: The brominated derivative of pyrimidine, including 2-bromopyrimidine, has been analyzed using photoelectron spectroscopy to understand its electron configuration and chemical properties (Śmiałek et al., 2013).
Synthetic Methodologies
- Novel Synthetic Routes: New methods for synthesizing pyrido[2,3-d]pyrimidines, like multicomponent approaches, highlight the sustainability and efficiency of these processes (Chaudhary, 2021).
Potential Therapeutic Applications
- Anticancer Research: Ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, related to pyrido[2,3-d]pyrimidine structures, have been studied for their antiproliferative activity in cancer research (Pierroz et al., 2012).
- Biomedical Applications: The similarity of pyrido[2,3-d]pyrimidine-7(8H)-ones to nitrogen bases in DNA and RNA has made them significant in biomedical applications, including as ligands for various receptors (Jubete et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 2-Bromopyrido[2,3-d]pyrimidine are vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which is beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, this compound can disrupt these pathways and their downstream effects, leading to a reduction in inflammation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the expression and activities of key inflammatory mediators . This leads to a decrease in inflammation, which can be beneficial in treating conditions where inflammation is a key factor.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-Bromopyrido[2,3-d]pyrimidine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them . This inhibition can affect various signaling pathways within the cell. For example, this compound has been found to inhibit the activity of p38 and RICK kinases, which are involved in inflammatory responses . Additionally, it interacts with the Bcr-Abl tyrosine kinase, a protein implicated in chronic myeloid leukemia, and induces apoptosis in leukemic cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to induce apoptosis in cancer cells by inhibiting the Bcr-Abl tyrosine kinase . This compound also affects the phosphorylation status of various proteins, thereby altering their activity and function. Furthermore, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of protein kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of downstream targets, leading to altered cellular signaling. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. The compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Studies have shown that this compound can have long-term effects on cellular function, including sustained inhibition of kinase activity and prolonged induction of apoptosis . The compound may also undergo degradation, leading to a reduction in its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of various metabolites. For instance, this compound has been shown to influence the synthesis and degradation of nucleotides, impacting cellular energy balance and DNA replication .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound may also accumulate in specific tissues, depending on its affinity for certain biomolecules. For example, this compound has been found to localize in cancerous tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, the compound can be found in the cytoplasm, where it inhibits kinase activity and affects cellular signaling pathways .
Properties
IUPAC Name |
2-bromopyrido[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRXGUOGIHQTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2N=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

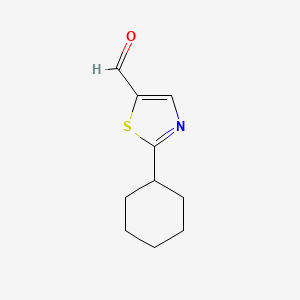
![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)
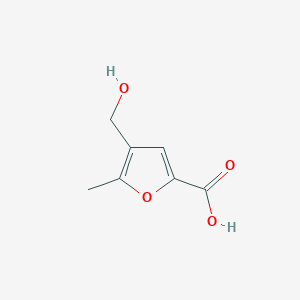
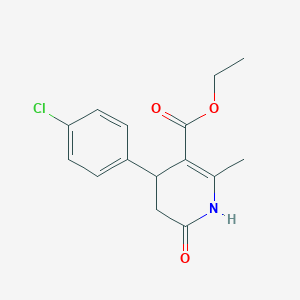
![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)
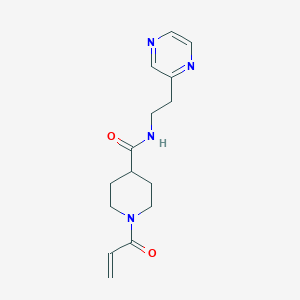
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)
![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

